4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

Catalog No.
S3468037
CAS No.
1696396-77-6
M.F
C31H18BrN
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de...

CAS Number

1696396-77-6

Product Name

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

IUPAC Name

4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]

Molecular Formula

C31H18BrN

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H

InChI Key

DEBGINPVBRQMAH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br
  • Chemical Novelty: The scarcity of information suggests this compound may be relatively new and not yet extensively studied.
  • Limited Commercial Availability: The only reference found for this specific compound was through a chemical supplier in China, which may indicate limited commercial availability hindering widespread research efforts [].

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] is a complex organic compound characterized by its unique spiro structure, which integrates a fluorene unit with an indolo[3,2,1-de]acridine moiety. This compound has the molecular formula C31H18BrNC_{31}H_{18}BrN and a molecular weight of 484.39 g/mol. The presence of bromine in the structure can influence its reactivity and biological properties, making it a subject of interest in various fields including material science and medicinal chemistry .

The synthesis of 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] typically involves multi-step reactions. A common synthetic route includes the use of n-butyllithium in tetrahydrofuran under inert atmosphere conditions, followed by a reaction with acetic acid and hydrogen chloride in water. These reaction conditions are crucial for ensuring the formation of the desired spiro-configured structure .

Research indicates that compounds similar to 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] exhibit significant biological activities, including antitumor properties and potential applications in photodynamic therapy. The unique structural features of this compound may contribute to its ability to interact with biological targets effectively .

The synthesis methods for 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] involve several key steps:

  • Formation of the Spiro Structure: This typically involves the reaction of fluorene derivatives with indole or acridine derivatives under controlled conditions.
  • Bromination: The introduction of bromine is achieved through electrophilic aromatic substitution or other bromination techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] has potential applications in:

  • Organic Electronics: It can serve as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its favorable electronic properties.
  • Pharmaceuticals: Its biological activities make it a candidate for further development as an antitumor agent or for use in other therapeutic areas .

Studies on similar compounds suggest that 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] may interact with various biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes and may be responsible for its observed biological effects. Further research is needed to elucidate the specific mechanisms of action .

Several compounds share structural similarities with 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineContains a quinoline ringKnown for chelating metal ions
Indolo[3,2-b]carbazoleCarbazole core structureExhibits strong fluorescence
4-Amino-spiro[indole-acridine]Amino group additionPotential anti-cancer activity

These compounds highlight the diversity within this class of materials while showcasing the unique spiro configuration of 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine], which may contribute to its distinct chemical and biological properties .

XLogP3

8.5

Dates

Modify: 2023-07-26

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